molecular formula C11H13NO5 B8810952 4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid CAS No. 119647-71-1

4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid

Cat. No. B8810952
CAS No.: 119647-71-1
M. Wt: 239.22 g/mol
InChI Key: UYAREPYLHMHXQP-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 113g (105 g, 438.92 mmol, 1.00 equiv) in CF3COOH (1000 mL), followed by the addition of triethylsilane (204 g, 1.75 mol, 4.00 equiv) dropwise with stirring at room temperature over 30 min (FIG. 14). The resulting solution was stirred at room temperature for 8 h, concentrated under vacuum and diluted with 500 mL of water and 500 mL of ethyl acetate. The pH value of the solution was adjusted to 7 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with 3×500 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum to afford 30 g (30%) of 113h as a light brown solid.
Name
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:7]=1)=[O:5])[CH3:2].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=CN1)C(CCC(=O)O)=O
Name
Quantity
204 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature over 30 min (FIG. 14)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2000-mL 4-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 500 mL of water and 500 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×500 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC(=CN1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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